Water‑Solubility Deficit of the Imidazo[1,2‑b]pyridazinium C‑3′ Pharmacophore Relative to the 1‑Methyl‑4‑pyridinio Group in the Same Cephem Scaffold
The cephem derivative 1a bearing a 1‑methylimidazo[1,2‑b]pyridazinium‑6‑yl side chain at C‑3′ exhibited insufficient water solubility for intravenous formulation. Systematic replacement of the C‑3′ pharmacophore with a 1‑methyl‑4‑pyridinio group markedly improved water solubility while fully preserving anti‑MRSA activity [1]. This direct head‑to‑head comparison within the same molecular scaffold demonstrates that the bicyclic imidazo[1,2‑b]pyridazinium cation is inherently less hydratable than the monocyclic 1‑methylpyridinium cation, necessitating the N‑phosphono prodrug strategy to restore acceptable aqueous solubility [1].
| Evidence Dimension | Aqueous solubility of the intact cephem derivative before N‑phosphono prodrug modification |
|---|---|
| Target Compound Data | Compound 1a (1‑methylimidazo[1,2‑b]pyridazinium‑6‑yl derivative): insufficient water solubility for i.v. injection (specific mg/mL value not reported in abstract; solubility ranked as inadequate for parenteral use) [1] |
| Comparator Or Baseline | Analogous cephem with 1‑methyl‑4‑pyridinio group at C‑3′: markedly improved water solubility, sufficient for i.v. formulation [1] |
| Quantified Difference | Qualitative ranking: 1‑methyl‑4‑pyridinio >> 1‑methylimidazo[1,2‑b]pyridazinium. The pyridinio derivative achieved parenteral-grade solubility without requiring an additional prodrug moiety, whereas the imidazo[1,2‑b]pyridazinium derivative did not [1]. |
| Conditions | Identical cephem nucleus; solubility assessed under standard parenteral formulation conditions (J. Antibiot. 2001, 54, 364–374) |
Why This Matters
Any procurement decision for building blocks intended for water‑soluble prodrugs must account for the intrinsic solubility penalty of the imidazo[1,2‑b]pyridazinium cation relative to the simpler 1‑methylpyridinium; the N‑phosphono prodrug strategy can compensate but adds synthetic complexity and cost.
- [1] Ishikawa, T.; Nakayama, Y.; Tomimoto, M.; Niwa, S.; Kamiyama, K.; Hashiguchi, S.; Iizawa, Y.; Okonogi, K.; Miyake, A. Studies on anti-MRSA parenteral cephalosporins. IV. A novel water-soluble N-phosphono type prodrug for parenteral administration. J. Antibiot. 2001, 54 (4), 364–374. View Source
